molecular formula C14H14O2 B14639364 4,4'-Dimethyl[1,1'-biphenyl]-2,2'-diol CAS No. 52751-74-3

4,4'-Dimethyl[1,1'-biphenyl]-2,2'-diol

Cat. No.: B14639364
CAS No.: 52751-74-3
M. Wt: 214.26 g/mol
InChI Key: KGFLCEBDHIFNEP-UHFFFAOYSA-N
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Description

4,4’-Dimethyl[1,1’-biphenyl]-2,2’-diol is an organic compound with the chemical formula C14H14O2. It is characterized by two hydroxyl groups attached to the biphenyl structure, which also contains two methyl groups at the 4 and 4’ positions. This compound is known for its aromatic properties and structural versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4,4’-Dimethyl[1,1’-biphenyl]-2,2’-diol involves the Grignard reaction. The process begins with the preparation of (4-methylphenyl)magnesium bromide by reacting 4-bromotoluene with magnesium turnings in anhydrous tetrahydrofuran. This intermediate is then reacted with thallium(I) bromide in anhydrous benzene under a nitrogen atmosphere to yield 4,4’-dimethyl-1,1’-biphenyl .

Industrial Production Methods

Industrial production methods for 4,4’-Dimethyl[1,1’-biphenyl]-2,2’-diol typically involve large-scale Grignard reactions followed by purification steps such as distillation and recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4,4’-Dimethyl[1,1’-biphenyl]-2,2’-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form biphenyl derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halogens and nitrating agents are commonly used under acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized biphenyl derivatives.

    Reduction: Reduced biphenyl compounds.

    Substitution: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

4,4’-Dimethyl[1,1’-biphenyl]-2,2’-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-Dimethyl[1,1’-biphenyl]-2,2’-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups play a crucial role in these interactions, facilitating hydrogen bonding and other molecular interactions. The compound can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Dimethyl[1,1’-biphenyl]-2,2’-diol is unique due to the presence of both methyl and hydroxyl groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

2-(2-hydroxy-4-methylphenyl)-5-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-9-3-5-11(13(15)7-9)12-6-4-10(2)8-14(12)16/h3-8,15-16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFLCEBDHIFNEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(C=C(C=C2)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90577695
Record name 4,4'-Dimethyl[1,1'-biphenyl]-2,2'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90577695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52751-74-3
Record name 4,4'-Dimethyl[1,1'-biphenyl]-2,2'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90577695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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